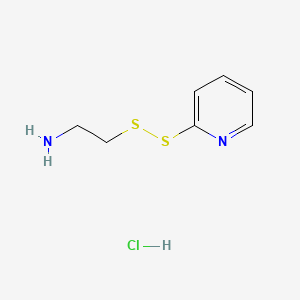

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride

Übersicht

Beschreibung

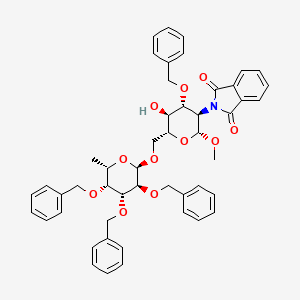

“2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2S2 . It is also known by several other names such as “2-(2-Pyridyldithio)ethylamine Hydrochloride”, “(S)-2-Pyridylthio cysteamine hydrochloride”, and “S-2-Pyridylthio Cysteamine Hydrochloride” among others .

Molecular Structure Analysis

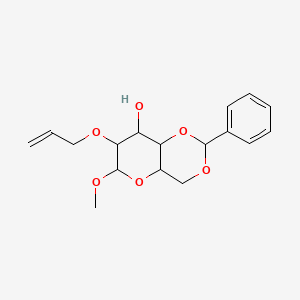

The molecular structure of “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” can be represented by the InChI string: InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H . The Canonical SMILES representation is C1=CC=NC(=C1)SSCCN.Cl .

Physical And Chemical Properties Analysis

The molecular weight of “2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride” is 222.8 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 89.5 Ų . The compound has a rotatable bond count of 4 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

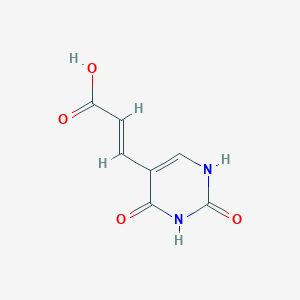

This compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Anti-Fibrosis Activity

The synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds synthesized from 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride effectively inhibited the expression of collagen . This property makes them potential candidates for the development of novel anti-fibrotic drugs .

Reduction of Hydroxyproline Content

These compounds also reduced the content of hydroxyproline in cell culture medium in vitro . This indicates their potential in managing conditions associated with excessive hydroxyproline, such as fibrotic diseases .

Gene Delivery Vector

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride can be used in the synthesis of bioreducible gene delivery vectors . These vectors are capable of self-scavenging the intracellular generated reactive oxygen species (ROS), exhibiting high gene transfection .

6. Preparation of Polythioether Dendron-Branched PEI Conjugate Nanomicelles This compound is used in the preparation of polythioether dendron-branched polyethylenimine (PEI) conjugate nanomicelles . These nanomicelles are prepared via film dispersion method .

Eigenschaften

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKLFMRSNLFPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

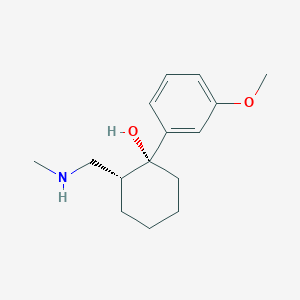

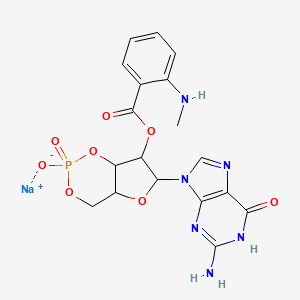

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

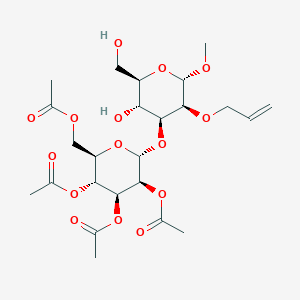

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

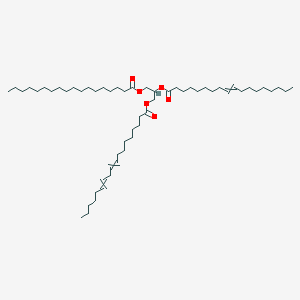

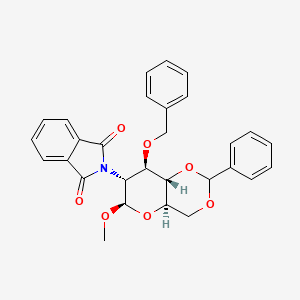

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)